molecular formula C24H31FO6 B1194937 6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate CAS No. 432-33-7

6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate

Cat. No. B1194937
CAS RN: 432-33-7
M. Wt: 434.5 g/mol
InChI Key: KYVZRGYRHWSJFB-OOACPSMNSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate include a molecular weight of 434.5 g/mol and a molecular formula of C24H31FO6. Further details about its physical and chemical properties are not available in the sources.

Scientific Research Applications

Chromatographic Analysis and Stability

  • A study by Fu et al. (2010) developed a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for analyzing betamethasone and related compounds, including 6alpha-Methyl-9alpha-fluoroprednisolone derivatives. This method effectively separates and quantifies low levels of related compounds in stability samples of betamethasone (Fu et al., 2010).

Pharmacological Applications

  • Park et al. (2006) synthesized derivatives of methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate (similar to 6alpha-Methyl-9alpha-fluoroprednisolone) for potent anti-inflammatory steroids without systemic adverse effects. These compounds showed significant binding affinity to glucocorticoid receptors and an inhibitory effect on nitric oxide production in macrophage cells (Park et al., 2006).

Steroid Conformation and Binding

  • A study on chirality at C-20 of methyl 11beta,17alpha,20-trihydroxy-3-oxo-1,4-pregnadien-21-oate derivatives, including 9alpha-fluoro analogs, revealed significant effects on anti-inflammatory activity. This research found that alpha-isomers of certain derivatives exhibited higher binding affinity than the parent compound, prednisolone, impacting the anti-inflammatory activity (You et al., 2002).

Effects on Muscle Fibers

  • Courdier-Fruh et al. (2002) investigated the effects of 6alpha-methylprednisolone-21 sodium succinate on utrophin protein levels in human muscle fibers. The study found a significant increase in utrophin protein in both normal and dystrophin-deficient myotubes after treatment with this glucocorticoid (Courdier-Fruh et al., 2002).

Anti-inflammatory Antedrugs Research

  • Ko et al. (2002) synthesized 21-O-acyl derivatives of methyl 3,20-dioxo-9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-16α-carboxylate (related to 6alpha-Methyl-9alpha-fluoroprednisolone). These derivatives were evaluated for anti-inflammatory activity, showing promising results in inhibiting ear edema without significant systemic effects (Ko et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, Prednisolone, indicates that it may damage the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and seek medical attention if exposed or concerned .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3/t13-,16-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVZRGYRHWSJFB-OOACPSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128803
Record name (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate

CAS RN

432-33-7
Record name (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW384PW2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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